2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound with a complex structure that includes a chlorinated phenoxy group and a hydroxyethyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to produce the final compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorinated phenoxy group can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
Oxidation: Formation of 2-(4-carboxy-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.
Reduction: Formation of 2-(2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of herbicidal ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. In the context of its herbicidal activity, it acts as a synthetic auxin, disrupting normal plant growth processes by mimicking natural plant hormones. This leads to uncontrolled growth and eventually the death of the plant .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.
Mecoprop: A similar compound with herbicidal properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is unique due to its specific structural features, such as the hydroxyethyl acetamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVFRLGWBAESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973674 |
Source
|
Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-18-2, 5809-83-6 |
Source
|
Record name | NSC404173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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